![molecular formula C21H17N3O5S3 B2493460 3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione CAS No. 868152-84-5](/img/structure/B2493460.png)
3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H17N3O5S3 and its molecular weight is 487.56. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The maleimide group in this compound has been associated with antitumor activity. Researchers have synthesized derivatives of 1H-pyrrole-2,5-diones (maleimides) that exhibit promising effects against cancer cells. These derivatives can selectively inhibit proteins involved in cancer progression, making them potential candidates for targeted therapies . Additionally, maleimide-containing compounds have been explored for brain tumor therapy and treatment of liver and skin cancer .
Antibacterial and Antimicrobial Activity
Sulfanilamide and its derivatives, including the sulfonamide group in our compound, have a long history as synthetic antibacterial drugs. These compounds exhibit diverse pharmaceutical activities, including antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma effects. Some newer sulfonamide derivatives even show antitumor activity . Given the growing concern of antibiotic resistance, exploring novel molecules like our compound could contribute to combating bacterial infections.
Biological Enzyme Inhibition
The maleimide group’s presence in our compound allows it to interact with various enzymes. For instance:
- Cyclooxygenase Inhibition : This enzyme is involved in prostaglandin biosynthesis, and maleimides have shown selective inhibitory activity against it .
- Enzyme Kinase Inhibition : Enzyme kinases play crucial roles in intracellular signaling mechanisms. Maleimides have been investigated for their effects on these kinases .
PET Imaging Applications
The compound’s tetrazine moiety can be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate. This precursor is valuable for creating Al[^18 F]-NOTA-labeled tetrazine radio ligands, which are useful in ^18 F-based pretargeted PET imaging systems .
Other Potential Applications
While not directly studied for our compound, maleimides have also been investigated for their antiarrhythmic, antihistamine, anticholesteremic, and hypnotic/sedative activities . Further research could uncover additional applications.
Eigenschaften
IUPAC Name |
3-[2-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]ethyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c25-16-11-14(18(27)22(16)9-10-23-17(26)12-31-20(23)29)24-19(28)15(32-21(24)30)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNORJPZLREBY-GVEAZFNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.